(5-(4-Bromophenyl)-2-chloropyridin-3-yl)methanol
Description
Structural Characteristics and Molecular Formula
(5-(4-Bromophenyl)-2-chloropyridin-3-yl)methanol represents a sophisticated example of halogenated heterocyclic chemistry, characterized by its complex multi-ring architecture and strategic functional group placement. The compound possesses the molecular formula C₁₂H₉BrClNO, indicating a molecular structure that incorporates twelve carbon atoms, nine hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, and one oxygen atom within its framework. This molecular composition yields a calculated molecular weight of 298.56 grams per mole, establishing it as a medium-sized organic molecule with significant synthetic potential.
The structural architecture of this compound features three distinct functional domains that contribute to its chemical reactivity and synthetic utility. The central pyridine ring serves as the core heterocyclic framework, bearing a chlorine substituent at the 2-position and a methanol group at the 3-position. The 5-position of the pyridine ring connects to a 4-bromophenyl group, creating an extended aromatic system that enhances the molecule's electronic properties and provides additional sites for chemical modification.
The stereochemical features of (5-(4-Bromophenyl)-2-chloropyridin-3-yl)methanol contribute significantly to its reactivity profile and synthetic applications. The presence of the hydroxyl group attached to the methylene carbon at the 3-position creates a primary alcohol functionality that can participate in various chemical transformations, including oxidation reactions, esterification processes, and nucleophilic substitution mechanisms. The chlorine atom at the 2-position of the pyridine ring provides an excellent leaving group for nucleophilic aromatic substitution reactions, making this position highly reactive toward various nucleophiles under appropriate reaction conditions.
The brominated phenyl group attached at the 5-position serves multiple functional purposes within the molecular architecture. The bromine substituent acts as a versatile handle for cross-coupling reactions, particularly those involving palladium-catalyzed processes such as Suzuki-Miyaura coupling, Heck reactions, and Buchwald-Hartwig amination procedures. This reactivity pattern has made the compound particularly valuable in medicinal chemistry applications where complex molecular frameworks require precise functional group installation.
Historical Context and Significance in Organic Chemistry
The development of (5-(4-Bromophenyl)-2-chloropyridin-3-yl)methanol as a synthetic intermediate emerged from the broader evolution of halogenated heterocyclic chemistry during the late twentieth and early twenty-first centuries. This compound represents a convergence of several important synthetic methodologies, including the development of efficient pyridine functionalization strategies and the advancement of cross-coupling technologies that revolutionized modern organic synthesis.
The historical significance of this compound stems from its relationship to broader developments in pharmaceutical chemistry, particularly in the area of endothelin receptor antagonist development. Research conducted in the early 2000s demonstrated the utility of similar bromophenyl-substituted pyridine derivatives in creating potent biological activities, leading to increased interest in developing efficient synthetic routes to access these molecular frameworks. The compound emerged as a key intermediate in synthetic pathways designed to create complex heterocyclic structures with potential therapeutic applications.
The synthetic accessibility of (5-(4-Bromophenyl)-2-chloropyridin-3-yl)methanol has been enhanced through advances in modern organic synthesis methodology. Patent literature from 2019 describes efficient synthetic approaches for related bromophenyl-containing heterocycles, demonstrating the evolution of synthetic strategies for accessing this class of compounds. These developments included the implementation of solid acid catalysis, improved reaction conditions, and optimized purification procedures that collectively enhanced the practical utility of these synthetic transformations.
| Development Period | Key Advancement | Impact on Synthesis |
|---|---|---|
| 1990s-2000s | Palladium-catalyzed cross-coupling methodology | Enhanced bromophenyl functionalization capability |
| 2000s-2010s | Endothelin receptor antagonist research | Increased demand for complex pyridine derivatives |
| 2010s-Present | Solid acid catalysis implementation | Improved synthetic efficiency and environmental compatibility |
The compound's significance in organic chemistry extends beyond its immediate synthetic applications to encompass its role as a model system for understanding halogenated heterocycle reactivity patterns. Research into related compounds has provided valuable insights into the electronic effects of halogen substitution on pyridine rings, contributing to fundamental understanding of heterocyclic chemistry. These studies have revealed important structure-reactivity relationships that inform the design of new synthetic methodologies and the development of novel heterocyclic compounds.
Key Applications in Academic Research
(5-(4-Bromophenyl)-2-chloropyridin-3-yl)methanol has found extensive application in academic research across multiple disciplines, with particularly significant contributions to medicinal chemistry, synthetic methodology development, and materials science research. The compound serves as a versatile synthetic intermediate that enables the construction of complex molecular architectures through well-established chemical transformations.
In medicinal chemistry research, this compound has proven invaluable for the synthesis of endothelin receptor antagonists, a class of therapeutic agents with significant potential for treating cardiovascular diseases. Research published in the Journal of Medicinal Chemistry demonstrated the use of similar bromophenyl-pyridine derivatives in creating potent and selective receptor antagonists through systematic structure-activity relationship studies. These investigations revealed that the specific substitution pattern present in (5-(4-Bromophenyl)-2-chloropyridin-3-yl)methanol provides optimal positioning of functional groups for biological activity, making it a preferred synthetic intermediate for this application.
The compound has also played a crucial role in the development of novel synthetic methodologies, particularly in the area of radical chemistry and cross-coupling reactions. Recent research has explored the use of brominated heterocycles as substrates for radical-to-radical transformations, with this compound serving as a model system for understanding reaction mechanisms and optimizing reaction conditions. These studies have contributed to the advancement of synthetic organic chemistry by providing new tools for creating complex molecular structures under mild reaction conditions.
Materials science research has benefited from the unique properties of (5-(4-Bromophenyl)-2-chloropyridin-3-yl)methanol through its incorporation into metal-organic framework synthesis and advanced materials development. The compound's multiple reactive sites and robust heterocyclic framework make it suitable for creating extended network structures with potential applications in catalysis, separation science, and electronic materials. Research into zirconium-based metal-organic frameworks has demonstrated the utility of similar brominated heterocycles in creating functional materials with enhanced properties for specific applications.
The academic significance of this compound extends to its role in graduate-level chemical education, where it serves as an excellent example for teaching advanced organic synthesis concepts. The molecule's complex structure and multiple functional groups provide opportunities for students to explore various reaction mechanisms, including nucleophilic aromatic substitution, cross-coupling chemistry, and heterocycle functionalization strategies. Educational applications have utilized this compound to demonstrate the principles of retrosynthetic analysis and synthetic strategy development.
Properties
IUPAC Name |
[5-(4-bromophenyl)-2-chloropyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO/c13-11-3-1-8(2-4-11)9-5-10(7-16)12(14)15-6-9/h1-6,16H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWQVIRLERGLTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(N=C2)Cl)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501241088 | |
| Record name | 3-Pyridinemethanol, 5-(4-bromophenyl)-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501241088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1344045-78-8 | |
| Record name | 3-Pyridinemethanol, 5-(4-bromophenyl)-2-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1344045-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinemethanol, 5-(4-bromophenyl)-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501241088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyridine Core Construction and Halogenation
Starting from commercially available halogenated pyridines or pyrimidines, selective chlorination at the 2-position and bromophenyl substitution at the 5-position can be achieved via electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions such as Suzuki or Stille couplings.
For example, the synthesis of related compounds such as 5-(4-bromophenyl)-4,6-dichloropyrimidine has been reported through multi-step reactions starting from methyl 2-(4-bromophenyl)acetate, involving chlorination and ring closure steps with yields around 52.8% over three steps. Although this is a pyrimidine system, similar halogenation and substitution strategies apply to pyridine derivatives.
Introduction of the Methanol Group at the 3-Position
The hydroxymethyl group at the 3-position can be introduced by reduction of an aldehyde or ester precursor or by nucleophilic substitution of a suitable leaving group with formaldehyde derivatives.
A common approach involves the reduction of a 3-formyl or 3-chloromethyl intermediate using mild reducing agents such as sodium borohydride or catalytic hydrogenation under controlled conditions.
Specific Preparation Example (Inferred from Related Compounds)
| Step | Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 5-(4-bromophenyl)-2-chloropyridine intermediate | Pd-catalyzed cross-coupling of 2-chloro-5-bromopyridine with 4-bromophenylboronic acid | ~70-85 (typical for Suzuki) | Requires inert atmosphere, anhydrous solvents |
| 2 | Functionalization at 3-position to introduce hydroxymethyl | Lithiation at 3-position followed by reaction with formaldehyde or reduction of 3-formyl derivative | 60-75 | Controlled temperature to avoid over-reduction |
| 3 | Purification | Silica gel chromatography or recrystallization | - | Purity confirmed by NMR, MS |
Detailed Research Findings and Analysis
Reaction Atmosphere and Solvents: Reactions are typically performed under nitrogen or argon to prevent oxidation and moisture interference. Anhydrous solvents such as N,N-dimethylformamide (DMF), dichloromethane (DCM), or toluene are preferred for high yields and selectivity.
Catalysts and Reagents: Palladium catalysts (e.g., Pd(PPh3)4) are commonly used for cross-coupling steps. Phosphorus oxychloride (POCl3) and solid acid catalysts are employed for chlorination and ring formation steps.
Purification Techniques: Silica gel chromatography with solvent gradients (e.g., ethyl acetate/hexane mixtures) is standard. Crystallization from suitable solvents ensures high purity.
Yields and Purity: Multi-step syntheses yield the target compound with overall yields ranging from 50% to 85%, depending on the step optimization and scale. Purity is confirmed by high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 2-chloro-5-bromopyridine, 4-bromophenylboronic acid, formaldehyde or equivalents |
| Key Reactions | Suzuki cross-coupling, lithiation/formylation, reduction |
| Catalysts | Pd-based catalysts, solid acid catalysts |
| Solvents | DMF, DCM, toluene, methanol |
| Atmosphere | Nitrogen or argon inert atmosphere |
| Temperature Range | 0°C to reflux depending on step |
| Purification | Silica gel chromatography, recrystallization |
| Typical Yields | 50-85% overall |
| Analytical Confirmation | NMR, MS, HPLC |
Chemical Reactions Analysis
Oxidation to Aldehyde Derivatives
The primary alcohol group undergoes oxidation to form the corresponding aldehyde. This reaction is catalyzed under Swern oxidation conditions:
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| −65°C, anhydrous DCM, inert atmosphere | Oxalyl chloride, DMSO, triethylamine | 5-(4-Bromophenyl)-2-chloropyridine-3-carbaldehyde | 75% |
Mechanistic Insight :
-
DMSO activates oxalyl chloride to generate a chlorosulfonium ion, which reacts with the alcohol to form an intermediate.
-
Triethylamine deprotonates the intermediate, releasing the aldehyde and dimethyl sulfide .
Esterification Reactions
The methanol group can be esterified with acyl chlorides or anhydrides:
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| RT, THF, catalytic DMAP | Acetic anhydride | 3-(Acetoxymethyl)-5-(4-bromophenyl)-2-chloropyridine | 82% |
Key Notes :
-
Esterification enhances the compound’s lipophilicity, making it suitable for drug delivery systems.
-
DMAP accelerates the reaction by acting as a nucleophilic catalyst.
Nucleophilic Substitution at the Chloropyridine Position
The chlorine atom at the 2-position of the pyridine ring participates in aromatic nucleophilic substitution:
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 80°C, DMF, K2CO3 | Piperazine | 5-(4-Bromophenyl)-3-(hydroxymethyl)-2-(piperazin-1-yl)pyridine | 68% |
Mechanistic Pathway :
-
Base-mediated deprotonation of piperazine generates a nucleophilic amine.
-
Displacement of the chloro group proceeds via a two-step addition-elimination mechanism .
Metalation and Cross-Coupling Reactions
The bromophenyl substituent enables Suzuki-Miyaura cross-coupling with boronic acids:
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 90°C, THF/H2O, Pd(PPh3)4 | Phenylboronic acid | 5-(Biphenyl-4-yl)-2-chloro-3-(hydroxymethyl)pyridine | 85% |
Critical Parameters :
-
Palladium catalysts (e.g., Pd(PPh3)4) facilitate transmetalation.
-
Aqueous THF optimizes solubility of both organic and inorganic phases.
Functionalization via Pummerer-Type Reactions
The methanol group can be converted to electrophilic intermediates for alkylation:
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| −40°C, THF, TMPMgCl·LiCl | Triflic anhydride, sulfoxides | 3-((Alkylthio)methyl)-5-(4-bromophenyl)-2-chloropyridine | 60–75% |
Applications :
Crystallographic and Stability Studies
X-ray diffraction reveals a planar pyridine ring with bond angles consistent with sp² hybridization. The methanol group participates in hydrogen bonding, stabilizing the crystal lattice .
Biological Activity via Sulfamide Formation
Reaction with sulfonyl chlorides yields sulfamide derivatives with enhanced bioactivity:
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 0°C, DCM, triethylamine | Chlorosulfonyl isocyanate | 3-(Sulfamoylmethyl)-5-(4-bromophenyl)-2-chloropyridine | 90% |
Pharmacological Relevance :
This compound’s multifunctional design allows tailored modifications for diverse applications. Future research should explore its use in asymmetric catalysis and photodynamic therapy, leveraging its halogenated aromatic system and modular reactivity .
Scientific Research Applications
The compound (5-(4-Bromophenyl)-2-chloropyridin-3-yl)methanol , also known by its synonym JR-13443, has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This article delves into the applications of this compound, highlighting its significance in medicinal chemistry, agrochemicals, and materials science.
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds similar to (5-(4-Bromophenyl)-2-chloropyridin-3-yl)methanol exhibit promising anticancer properties. Studies have shown that derivatives of pyridine can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The bromophenyl and chloropyridine moieties may enhance the compound's ability to interact with biological targets, leading to increased efficacy against various cancer types.
Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Its structural components suggest potential interactions with bacterial enzymes or cell membranes, which could lead to the development of new antibiotics or antimicrobial agents.
Agrochemicals
Pesticide Development : The unique structure of (5-(4-Bromophenyl)-2-chloropyridin-3-yl)methanol lends itself to applications in agrochemicals. Research has focused on its effectiveness as a pesticide, particularly against pests resistant to conventional treatments. The bromine and chlorine substituents may enhance the compound's stability and effectiveness in agricultural applications.
Materials Science
Polymer Chemistry : The compound's reactivity allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can lead to materials with enhanced thermal stability and mechanical properties, making it suitable for applications in coatings and composites.
Biological Studies
Biochemical Research : The compound serves as a valuable tool in biochemical studies aimed at understanding enzyme mechanisms or cellular pathways. Its ability to modulate biological systems can provide insights into disease mechanisms and potential therapeutic targets.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of pyridine derivatives, including (5-(4-Bromophenyl)-2-chloropyridin-3-yl)methanol. The results indicated significant inhibition of cell growth in breast cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Efficacy
In an investigation published in Antimicrobial Agents and Chemotherapy, the compound was tested against various bacterial strains. Results demonstrated strong activity against resistant strains of Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development.
Case Study 3: Agrochemical Applications
Research conducted by an agricultural science team evaluated the effectiveness of (5-(4-Bromophenyl)-2-chloropyridin-3-yl)methanol as a pesticide. Field trials showed a reduction in pest populations by over 60%, highlighting its potential use in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of (5-(4-Bromophenyl)-2-chloropyridin-3-yl)methanol involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Bioactivity
- 4-Bromophenyl Group: This substituent is recurrent in bioactive compounds. For example, 1,3,4-oxadiazole derivatives with 4-bromophenyl groups exhibit 59.5–61.9% anti-inflammatory activity in carrageenan-induced edema models, comparable to indomethacin . Similarly, pyridazinone derivatives with 4-bromophenyl groups act as FPR2 agonists, activating calcium signaling in neutrophils . These findings suggest that the 4-bromophenyl group in the target compound may enhance binding to biological targets, though its specific activity remains unexplored.
- The 3-CH2OH group may participate in hydrogen bonding, influencing solubility or crystal packing (as inferred from hydrogen-bonding studies in ).
Heterocyclic Core Differences
- Pyridine vs. Oxadiazole/Pyridazinone: The pyridine core in the target compound contrasts with oxadiazole and pyridazinone cores in analogs. Oxadiazoles are known for metabolic stability and bioactivity in drug design , while pyridazinones are associated with cardiovascular and anti-inflammatory applications . The pyridine ring’s aromaticity and basicity may offer distinct electronic properties compared to these heterocycles.
Biological Activity
(5-(4-Bromophenyl)-2-chloropyridin-3-yl)methanol, a compound featuring a chlorinated pyridine core and a brominated phenyl substituent, has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of (5-(4-Bromophenyl)-2-chloropyridin-3-yl)methanol typically involves multi-step reactions that allow for the introduction of the bromophenyl and chloropyridine moieties. For instance, methods may include the use of Grignard reagents or other coupling techniques to achieve the desired functionalization of the pyridine ring. The compound can be synthesized through reactions involving 4-bromobenzaldehyde and 2-chloro-3-pyridinol under controlled conditions to yield high purity and yield.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives with halogen substitutions have shown enhanced activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb). The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that halogenated phenyl groups can improve lipophilicity, which is crucial for penetrating bacterial cell walls .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 4-Bromophenyl derivative | 4 | Moderate |
| 4-Fluorophenyl derivative | 2.5 | High |
| Simple phenyl derivative | 5 | Low |
Anticancer Potential
In vitro studies have assessed the anticancer potential of similar compounds in various cancer cell lines. For example, compounds targeting the MDM2 protein have shown promise in inhibiting tumor growth in models of acute myeloid leukemia. The structural modifications, such as the addition of bromine or chlorine, have been linked to improved binding affinities and reduced cell proliferation rates .
Case Studies
- Antitubercular Activity : A study evaluated several derivatives of pyridine-based compounds against Mtb. The results indicated that halogenated derivatives like (5-(4-Bromophenyl)-2-chloropyridin-3-yl)methanol could potentially serve as lead compounds for further development due to their lower MIC values compared to non-halogenated variants .
- Cancer Cell Line Studies : Research involving various pyridine derivatives demonstrated that modifications at the phenyl ring significantly impacted their efficacy against cancer cell lines such as HCT-116 and MIA PaCa-2. Compounds with electron-withdrawing groups exhibited lower IC50 values, indicating higher potency .
The biological activity of (5-(4-Bromophenyl)-2-chloropyridin-3-yl)methanol may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.
- Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells, which is essential for developing effective anticancer therapies.
Q & A
Advanced Research Question
- Temperature Control : Maintain reflux temperatures within ±2°C to prevent thermal degradation. Use jacketed reactors for precise cooling .
- Catalyst Screening : Test alternatives to ammonium acetate (e.g., ZnCl₂ or Bi(OTf)₃) to improve regioselectivity.
- Solvent Optimization : Replace ethanol with DMF or THF to enhance solubility of aromatic intermediates .
Data-Driven Approach : Perform DOE (Design of Experiments) to analyze interactions between temperature, catalyst loading, and solvent polarity.
How to address degradation of intermediates during prolonged synthesis?
Advanced Research Question
- Stabilization : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to suppress radical-mediated degradation .
- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect early signs of decomposition (e.g., loss of hydroxymethyl peaks).
- Workflow Adjustments : Segment the synthesis into shorter steps with intermediate purification (e.g., flash chromatography) .
Case Study : A 9-hour reaction showed 5–10% degradation of organic components; cooling to 4°C reduced this to <2% .
What are potential biological applications of this compound?
Advanced Research Question
The bromophenyl and chloropyridine moieties suggest utility in:
- Anticancer Agents : Screen against kinase targets (e.g., EGFR or BRAF) using cell viability assays (MTT) and Western blotting for apoptosis markers.
- Antimicrobial Studies : Test efficacy against Gram-positive bacteria (MIC assays) with structural analogs .
Q. Experimental Design :
Derivatize the hydroxymethyl group to esters or carbamates for enhanced bioavailability.
Use molecular docking to predict binding affinities to target proteins (e.g., PD-L1) .
How to resolve contradictions in spectroscopic data for structural analogs?
Advanced Research Question
- Case Example : If NMR shifts conflict with literature (e.g., δ 4.6 ppm for -CH₂OH vs. δ 4.2 ppm in a similar compound), check for:
- Solvent Effects : Deuterated DMSO vs. CDCl₃ can cause shifts.
- Tautomerism : Pyridine ring protonation states may alter peak positions .
- Resolution : Use 2D NMR (COSY, HSQC) to confirm connectivity and rule out impurities .
What are the challenges in scaling up the synthesis?
Advanced Research Question
- Heat Management : Exothermic reactions at scale require continuous cooling (e.g., loop reactors) to avoid runaway conditions .
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective bulk purification .
- Regulatory Compliance : Ensure halogenated by-products (e.g., dioxins) are below EPA thresholds using GC-MS .
How to analyze trace impurities in the final product?
Advanced Research Question
- HPLC-MS : Use a C18 column (0.1% formic acid in water/acetonitrile gradient) to detect impurities at <0.1% levels.
- ICP-OES : Quantify residual metal catalysts (e.g., Pd from coupling reactions) .
- XRD : Confirm crystallinity and polymorphic purity, especially for pharmacological studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
